2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid
Description
The compound 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid (CAS 20320-46-1) is a benzoic acid derivative featuring a piperazine ring substituted with a 4-methylbenzenesulfonyl group at the 4-position and a carbonyl linker to the benzoic acid moiety. The sulfonyl group enhances solubility in polar solvents and may influence biological interactions, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-14-6-8-15(9-7-14)27(25,26)21-12-10-20(11-13-21)18(22)16-4-2-3-5-17(16)19(23)24/h2-9H,10-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZWKEZACXAJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of 4-methylbenzenesulfonyl chloride This intermediate is then reacted with piperazine to form the sulfonyl-piperazine derivative
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters would be crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.
Reduction: : Reduction reactions can be performed on the sulfonyl group to produce corresponding sulfones or sulfides.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzene dicarboxylic acids.
Reduction: : Sulfones or sulfides.
Substitution: : Various substituted piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating the formation of covalent bonds with biological targets. The piperazine ring can interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
2-(4-Acetylpiperazine-1-carbonyl)benzoic Acid
- Structure : Differs by replacing the 4-methylbenzenesulfonyl group with an acetyl group.
- Impact: The acetyl group is less polar than the sulfonyl group, increasing lipophilicity. This may reduce solubility in aqueous media compared to the target compound.
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic Acid
- Structure : Substitutes the 4-methylbenzenesulfonyl group with a 2-chlorobenzoyl moiety.
- Impact: The chloro substituent introduces steric bulk and electron-withdrawing effects. This compound may exhibit distinct binding affinities in enzyme assays .
4-[2-Ethoxy-5-(4-Methylpiperazine-1-sulfonyl)benzoylamino]pyrazole Derivative
- Structure : Incorporates a sulfonyl group on piperazine but links it to a pyrazole-carboxamide scaffold.
- Impact : The sulfonyl group here is part of a larger pharmacophore targeting enzymes like carbonic anhydrase. The target compound’s benzoic acid moiety may offer different acidic properties and binding modes compared to the pyrazole-carboxamide .
Functional Group Comparisons
Sulfonyl vs. Sulfonamide Groups
- Example : Compounds in feature sulfonamide groups (e.g., 4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzenesulfonamide).
- The target compound’s sulfonyl group may exhibit weaker binding but greater metabolic stability .
Carboxylic Acid vs. Ester Derivatives
- Example : Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ().
- Impact : Esterification of the carboxylic acid reduces acidity and increases cell membrane permeability. The target compound’s free carboxylic acid may improve water solubility but limit bioavailability .
Pharmacological and Physicochemical Properties
Solubility and LogP
- Target Compound : The sulfonyl group increases polarity, likely resulting in a lower logP (predicted ~1.5) compared to acetylated (logP ~2.2) or benzoylated (logP ~2.8) analogs.
- Evidence : 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6), lacking the sulfonyl group, has a melting point of 187–190°C, suggesting higher crystallinity than the target compound .
Biological Activity
2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid, with the CAS number 741729-17-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H20N2O5S
- Molecular Weight : 388.44 g/mol
- Structure : The compound features a piperazine ring and a benzoic acid moiety, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : They can interact with various receptors, potentially altering signaling pathways related to pain and inflammation.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance:
- In Vitro Studies : The compound was tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 1 to 4 µg/mL for several analogues .
Anticancer Properties
Recent investigations into similar compounds have suggested potential anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Investigation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
